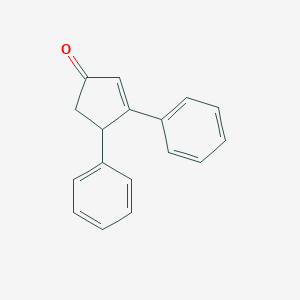

3,4-Diphenylcyclopent-2-en-1-one

Descripción

Structure

3D Structure

Propiedades

Número CAS |

24771-62-8 |

|---|---|

Fórmula molecular |

C17H14O |

Peso molecular |

234.29 g/mol |

Nombre IUPAC |

3,4-diphenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-11,17H,12H2 |

Clave InChI |

JDBDZYFLZFNDLM-UHFFFAOYSA-N |

SMILES |

C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

C1C(C(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Otros números CAS |

24771-62-8 |

Origen del producto |

United States |

Synthetic Methodologies for 3,4 Diphenylcyclopent 2 En 1 One and Its Derivatives

Nazarov Cyclization Strategies

The Nazarov cyclization is a powerful ring-forming reaction that involves the acid-promoted 4π-electrocyclization of divinyl ketones to produce cyclopentenones. wikipedia.orgrsc.org This reaction can be initiated through various means and is influenced by the reaction conditions, offering multiple pathways to the target cyclopentenone framework.

Electrocyclization of Divinyl Ketones

The foundational Nazarov reaction involves the electrocyclization of a divinyl ketone under the influence of a Brønsted or Lewis acid. rsc.orgmdpi.com The process is initiated by the activation of the ketone by the acid catalyst, which leads to the formation of a pentadienyl cation. This intermediate then undergoes a thermally allowed 4π conrotatory electrocyclization to form an oxyallyl cation, which, after elimination and tautomerization, yields the final cyclopentenone product. wikipedia.org The reaction is tolerant to a variety of substituents on the dienone skeleton, allowing for the synthesis of a wide array of functionalized cyclopentenones. rsc.org

Conjugate Addition-Initiated Nazarov Cyclization Pathways

An innovative approach to the Nazarov cyclization involves its initiation through a conjugate addition reaction. nih.gov In this pathway, the 1,6-conjugate addition of a nucleophile to a dienyl diketone can trigger the cyclization cascade. nih.govnih.gov This method has been shown to proceed smoothly with various nucleophiles, such as pyrrolidine (B122466) and dimethyl malonate, to yield highly substituted cyclopentenones. nih.gov For instance, the reaction of dienyl diketones with a nucleophile in the presence of a Lewis acid like Y(OTf)₃ can produce α-hydroxycyclopentenones with high diastereoselectivity. thieme-connect.com This domino conjugate addition-Nazarov cyclization provides a route to complex cyclopentenone structures that incorporate the attacking nucleophile. thieme-connect.com

Influence of Reaction Media on Cyclization Outcomes (e.g., Deep Eutectic Solvents)

The choice of reaction medium can have a profound impact on the efficiency and selectivity of the Nazarov cyclization. Deep eutectic solvents (DESs) have emerged as sustainable and effective media for this transformation. mdpi.comrsc.org These solvents, often composed of a hydrogen bond acceptor and a hydrogen bond donor, can act as both the solvent and a promoter of the cyclization. rsc.orgresearchgate.net For example, a DES composed of triphenylmethylphosphonium bromide and acetic acid has been shown to lead to quantitative conversions of a model divinyl ketone to the corresponding cyclopentenone, with high product percentages even at room temperature. mdpi.comnih.gov Similarly, a DES of triphenylmethylphosphonium bromide and ethylene (B1197577) glycol also facilitates the reaction, albeit with slightly lower conversion rates. mdpi.comnih.gov The use of natural deep eutectic solvents (NaDESs), particularly those containing a carboxylic acid component, has also been explored, demonstrating the potential for environmentally benign and recyclable catalytic systems for the Nazarov cyclization. rsc.orgrsc.org

Optimization of Reaction Conditions for Selectivity and Yield

Optimizing reaction parameters such as temperature, time, and substrate concentration is crucial for maximizing the yield and selectivity of the Nazarov cyclization. mdpi.comnumberanalytics.com Design of Experiments (DoE) approaches, including two-level full factorial and Box-Behnken designs, have been successfully employed to identify the optimal conditions. mdpi.comnih.gov For the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) in a deep eutectic solvent, optimization led to over 90% conversion into the desired cyclopentenone with a cis selectivity of up to 77% under mild conditions (43 °C). mdpi.comnih.gov Factors such as the choice of acid catalyst (Lewis vs. Brønsted) and its concentration also play a significant role in the reaction outcome. numberanalytics.com For instance, the use of a catalytic amount of a nucleophile under basic conditions can lead to the formation of exo-cyclopentadienones instead of the expected cyclopentenones. nih.gov

Condensation and Annulation Approaches

Alternative to cyclization strategies, condensation and annulation reactions provide a direct route to substituted cyclopentenone systems.

Cyclocondensation of Benzil (B1666583) with Methyl Alkyl Ketones to Yield 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one

The cyclocondensation of benzil with methyl alkyl ketones represents a classical and effective method for the synthesis of 4-hydroxy-3,4-diphenylcyclopent-2-en-1-one and its derivatives. researchgate.netresearchgate.net This reaction leads to the formation of a cyclopentenolone ring system. The reaction of benzil with methyl alkyl ketones can yield a mixture of isomeric products, including 2-substituted and both cis- and trans-5-substituted 4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones. researchgate.net When dialkyl ketones are used, cis- and trans-2,5-disubstituted 4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones are formed. researchgate.net The structures of these products are typically confirmed through spectroscopic methods like ¹H NMR and computational calculations. researchgate.net

Lewis Acid-Promoted Annulation of Oxotriphenylhexanoates

A significant advancement in the synthesis of cyclic compounds featuring a cis-vicinal diphenylethylene moiety involves the Lewis acid-promoted cyclization of 1,6-ketoesters, specifically oxotriphenylhexanoates (OTHOs). researchgate.netorganic-chemistry.org This methodology provides a direct route to 1,3-diketo compounds with a cyclopentane (B165970) core, which are valuable precursors to 3,4-diphenylcyclopent-2-en-1-one derivatives. The reaction is typically promoted by boron tribromide (BBr₃), which facilitates an intramolecular cyclization. researchgate.netorganic-chemistry.org

The general procedure involves dissolving the oxotriphenylhexanoate substrate in a suitable solvent, such as dichloromethane (B109758) (DCM), and treating it with a solution of BBr₃. The reaction proceeds at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by flash chromatography to yield the desired five-membered diketo compound. researchgate.netorganic-chemistry.org

A specific example is the cyclization of methyl 6-oxo-3,4,6-triphenylhexanoate. This reaction yields (2Z)-2-[hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one, a direct precursor to this compound derivatives, in good yield. researchgate.net

Table 1: BBr₃-Promoted Cyclization of an Oxotriphenylhexanoate

| Starting Material | Product | Yield | Reference |

| Methyl 6-oxo-3,4,6-triphenylhexanoate | (2Z)-2-[Hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one | 80% | researchgate.netorganic-chemistry.org |

Derivatization of 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one as a Synthetic Intermediate

4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one and its related 1,3-dicarbonyl precursors are versatile synthetic intermediates that can be derivatized to a variety of substituted cyclopentenones. organic-chemistry.orgkindai.ac.jp The defined stereochemistry of the vicinal aromatic rings in these intermediates can direct the stereoselectivity of subsequent substitution reactions. researchgate.net

For instance, the 1,3-diketo compound obtained from the BBr₃-promoted cyclization can be converted into 2-benzoyl-3,4-diphenylcyclopent-2-en-1-one. This transformation is achieved through a sequence involving reaction with N-(phenylseleno)phthalimide followed by oxidative workup with hydrogen peroxide. organic-chemistry.org This derivatization highlights the utility of the initial cyclization product as a building block for more complex cyclopentenone structures. researchgate.netorganic-chemistry.org

Furthermore, 4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones can serve as precursors to highly reactive cyclopentadienones, which can be trapped in situ with various dienophiles in Diels-Alder reactions to generate polycyclic aromatic compounds like anthraquinones. nih.govmdpi.com

Transition Metal-Catalyzed Rearrangement Reactions

Rhodium-Catalyzed Enantioconvergent Rearrangements of Vinyl Gem-Difluorocyclopropanes

A powerful strategy for the asymmetric synthesis of chiral cyclopentenones involves the rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes (VCPdFs). This method efficiently produces a variety of chiral cyclopentenones in high yields and with excellent enantioselectivity. The reaction demonstrates remarkable chemoselectivity, allowing for the selective formation of either chiral cyclopentenones or gem-difluorocyclopentenes under mild conditions by simply changing the reaction vessel.

The use of a rhodium catalyst in conjunction with a chiral ligand, such as (R)-Xyl-BINAP, is crucial for achieving high enantioselectivity. The reaction conditions are typically mild, often proceeding at room temperature.

Mechanistic Aspects of Catalytic Ring-Opening and Allylic Metal Intermediate Formation

The mechanism of the rhodium-catalyzed rearrangement of VCPdFs is distinct from that of conventional vinyl cyclopropanes. The process is initiated by the rhodium-catalyzed ring-opening of the racemic VCPdF. This is followed by a β-fluoride elimination from the cyclopropyl (B3062369) side, which generates a vinylic fluoroallyl coordinated rhodium intermediate. This key intermediate is central to the formation of the cyclopentenone product. The mechanistic pathway is well-supported by experimental evidence and explains the observed high levels of chemoselectivity and enantioselectivity.

Substrate Scope and Enantioselectivity in Catalytic Cyclopentenone Synthesis

The rhodium-catalyzed enantioconvergent rearrangement exhibits a broad substrate scope, accommodating a variety of substituents on the vinyl gem-difluorocyclopropane precursor. This allows for the synthesis of a diverse range of chiral cyclopentenones with excellent yields and high enantiomeric excesses (ee). The choice of solvent and the addition of co-catalysts or additives can further optimize the yield and enantioselectivity of the reaction. For example, using a mixed solvent system of DCM/PhF and adding styrene (B11656) has been shown to improve both yield and ee.

Table 2: Rhodium-Catalyzed Enantioconvergent Synthesis of a Chiral Cyclopentenone

| Catalyst/Ligand | Solvent | Temperature (°C) | Yield | Enantiomeric Excess (ee) | Reference |

| [Rh(cod)Cl]₂ / (R)-Xyl-BINAP | DCM/PhF (1:1) | 25 | 78% (isolated) | 93% |

Preparation of Reactive Precursors

The success of the aforementioned synthetic methodologies relies on the efficient preparation of the requisite reactive precursors.

The oxotriphenylhexanoates used in the Lewis acid-promoted annulation can be synthesized through a one-pot, four-component reaction. For example, methyl 6-oxo-3,4,6-triphenylhexanoate can be prepared from benzaldehyde, acetophenone, cinnamaldehyde, and methanol. This multicomponent approach offers an efficient route to these key 1,6-ketoester precursors.

The vinyl gem-difluorocyclopropanes required for the rhodium-catalyzed rearrangement are typically synthesized via the difluorocyclopropanation of the corresponding alkenes. researchgate.net Common methods for generating difluorocarbene (:CF₂) include the use of reagents like sodium chlorodifluoroacetate (ClCF₂COONa) or trimethylsilyl-based reagents such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with a suitable initiator like sodium iodide. researchgate.net These methods allow for the efficient conversion of a wide range of alkenes into the desired gem-difluorocyclopropane precursors. researchgate.net

Synthesis of Dienyl Diketones for Cyclization Reactions

A robust and widely utilized method for preparing dienyl diketones involves a multi-step protocol that begins with the synthesis of a dienyl alcohol. orgsyn.org A key reaction in this sequence is the rhodium-catalyzed reductive coupling of enynes with glyoxals. orgsyn.org This regioselective reaction effectively assembles the core structure of the dienyl alcohol, which serves as the immediate precursor to the target dienyl diketone. orgsyn.org

For instance, dienyl diketones can be prepared from a suitable ene-yne and phenylglyoxal. nih.govacs.orgacs.org The process involves the use of a rhodium catalyst, such as Rh(COD)₂OTf, in conjunction with a ligand like Rac-BINAP. nih.govacs.org This initial coupling is followed by an oxidation step to yield the final dienyl diketone.

The 1,6-conjugate addition of nucleophiles to these dienyl diketones is a versatile method for initiating the cyclization cascade. nih.govacs.orgnih.gov Depending on the nucleophile and the substituents on the dienyl diketone, this can lead selectively to either cyclopentenones (via 4π Nazarov cyclization) or 2H-pyran products (via 6π electrocyclization). nih.govacs.orgnih.gov Anionic nucleophiles or those that are easily deprotonated tend to favor the formation of cyclopentenones. nih.govacs.orgnih.gov

| Substrate (Dienyl Diketone) | R³ Substituent | Nucleophile | Product Type | Reference |

| 1a | Me | DABCO | 2H-Pyran (3a) | acs.org |

| 1b | CH₂OAc | DABCO | 2H-Pyran (3b) | acs.org |

| 1d | (CH₂)₂OAc | DABCO | 2H-Pyran (3d) | acs.org |

| 1f | H | DABCO | 4-Methylene Cyclopentenone (4) | acs.org |

| 1 | R³ ≠ H | Malonate | Cyclopentenone (2) | nih.govacs.org |

This table illustrates the selective cyclization of various dienyl diketones based on the substituent and the nucleophile used. The reaction conditions typically involve adding the nucleophile to the substrate in THF.

An alternative approach to a related class of compounds, 2,5-diphenyl-3,4-distyrylcyclopenta-2,4-dienone, involves the condensation of (1E,5E)-1,6-diarylhexa-1,5-diene-3,4-diones with 1,3-diphenylpropan-2-one using a base like sodium hydride. jcsp.org.pk

Oxidation of Dienyl Alcohols to Dienyl Diketones

The oxidation of dienyl alcohols is a critical step in the synthesis of the dienyl diketone precursors required for Nazarov cyclization. orgsyn.orgorgsyn.org After extensive experimentation with various oxidizing agents, it was determined that 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) is the optimal method for this transformation. orgsyn.org This procedure provides the target dienyl diketones in excellent yields and high purity, often allowing them to be used in subsequent cyclization reactions without the need for further purification. orgsyn.orgorgsyn.org

The superiority of the IBX/DMSO system is notable when compared to other common oxidants. orgsyn.org A screening of alternative methods revealed significant drawbacks:

Dess-Martin periodinane

Jones reagent (chromic acid)

Manganese dioxide (MnO₂)

TEMPO (2,2,6,6-tetramethylpiperidinyloxyl)

TPAP-NMO (tetrapropylammonium perruthenate with N-methylmorpholine N-oxide)

Bismuth(III) nitrate (B79036)

In all these cases, the oxidation led to the formation of byproducts, which resulted in reduced yields and necessitated purification of the dienyl diketone product by column chromatography. orgsyn.org

A specific example is the oxidation of (±)-(E)-2-hydroxy-1,3-diphenylhexa-3,5-dien-1-one. orgsyn.org This dienyl alcohol is treated with 1.5 equivalents of IBX in DMSO to efficiently yield the corresponding (±)-(E)-1,3-Diphenylhexa-3,5-diene-1,2-dione. orgsyn.org

| Dienyl Alcohol Precursor | Oxidant System | Result | Reference |

| (±)-(E)-2-Hydroxy-1,3-diphenylhexa-3,5-dien-1-one | IBX / DMSO | Excellent yield, high purity | orgsyn.orgorgsyn.org |

| (±)-(E)-2-Hydroxy-1,3-diphenylhexa-3,5-dien-1-one | Dess-Martin, Jones, MnO₂, etc. | Reduced yields, byproduct formation | orgsyn.org |

This table summarizes the findings on the oxidation of dienyl alcohols, highlighting the effectiveness of the IBX/DMSO system.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the α,β-Unsaturated Ketone Moiety

The core reactivity of 3,4-diphenylcyclopent-2-en-1-one stems from the conjugated system of the α,β-unsaturated ketone. This arrangement creates electrophilic centers at both the carbonyl carbon and the β-carbon, making it susceptible to a range of nucleophilic and cycloaddition reactions.

The presence of the electron-withdrawing carbonyl group renders the β-carbon of the cyclopentenone ring electrophilic and susceptible to conjugate addition by nucleophiles. This reaction, known as the Michael addition, is a characteristic transformation for α,β-unsaturated carbonyl compounds wikipedia.org. In the case of this compound, a variety of nucleophiles can add to the C-C double bond.

The general mechanism involves the attack of a nucleophile at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. The reaction is typically catalyzed by a base, which serves to generate the nucleophile (in the case of soft nucleophiles like enolates) or to facilitate the protonation step.

Weak bases and soft nucleophiles favor the 1,4-conjugate addition, whereas strong, hard nucleophiles may lead to a 1,2-addition at the carbonyl carbon youtube.com. However, with α,β-unsaturated ketones, the 1,4-addition is often the thermodynamically favored pathway libretexts.org.

Table 1: Representative Michael Additions to this compound

| Nucleophile (Michael Donor) | Product |

| Diethyl malonate | Diethyl 2-(2,3-diphenyl-4-oxocyclopentyl)malonate |

| Nitromethane | 3,4-Diphenyl-3-(nitromethyl)cyclopentan-1-one |

| Thiophenol | 3,4-Diphenyl-3-(phenylthio)cyclopentan-1-one |

Note: The products in this table are illustrative of expected outcomes from Michael addition reactions.

The electron-deficient double bond of the α,β-unsaturated ketone in this compound allows it to function as a dienophile in Diels-Alder reactions wikipedia.orgmasterorganicchemistry.com. This [4+2] cycloaddition reaction involves the concerted interaction of the 2π electrons of the dienophile with the 4π electrons of a conjugated diene to form a six-membered ring wikipedia.orgsigmaaldrich.com.

The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene organic-chemistry.org. The reaction typically proceeds with a high degree of stereospecificity, with the stereochemistry of the reactants being retained in the product.

Table 2: Illustrative Diels-Alder Reactions with this compound as the Dienophile

| Diene | Adduct |

| 1,3-Butadiene | 5,6-Diphenyl-3a,4,7,7a-tetrahydro-1H-inden-2(3H)-one |

| Cyclopentadiene | 1,8-Diphenyl-1,2,3,4,4a,8a-hexahydro-2,3-methanoinden-5-one |

| Anthracene | 9,10-Ethano-11,12-diphenyl-9,10,11,12-tetrahydroanthracen-13-one |

Note: The products in this table are hypothetical structures representing the expected outcomes of Diels-Alder reactions.

The functional groups within this compound offer several avenues for oxidation and reduction. The carbon-carbon double bond can be subjected to various oxidation reactions, such as epoxidation or dihydroxylation. For instance, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding epoxide, 3,4-diphenyl-5-oxabicyclo[2.1.0]pentan-2-one. The oxidation of cyclopentenylthiophenes has been studied, providing a model for the reactivity of the cyclopentene (B43876) ring system researchgate.net.

The carbonyl group is susceptible to reduction to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would result in the formation of 3,4-diphenylcyclopent-2-en-1-ol. Furthermore, the carbon-carbon double bond can be reduced, for example, through catalytic hydrogenation, to yield 3,4-diphenylcyclopentanone. The choice of reducing agent and reaction conditions can allow for selective reduction of either the double bond or the carbonyl group.

The two phenyl rings in this compound can undergo electrophilic aromatic substitution reactions minia.edu.egwikipedia.org. The cyclopentenone moiety acts as a deactivating group due to the electron-withdrawing nature of the carbonyl. This deactivating effect is transmitted to the phenyl rings, making them less reactive towards electrophiles than benzene (B151609) itself.

The deactivating nature of the substituent will direct incoming electrophiles primarily to the meta positions of the phenyl rings. The ortho and para positions are deactivated to a greater extent due to the resonance-withdrawing effect of the carbonyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation wikipedia.orglumenlearning.comlibretexts.org. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of mononitrated products, with the nitro group predominantly at the meta-position of one of the phenyl rings.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on a Phenyl Ring of this compound

| Reaction | Electrophile | Major Product (Substitution on one ring) |

| Nitration | NO₂⁺ | 3-(m-Nitrophenyl)-4-phenylcyclopent-2-en-1-one |

| Bromination | Br⁺ | 3-(m-Bromophenyl)-4-phenylcyclopent-2-en-1-one |

| Sulfonation | SO₃ | 3-(3-Sulfophenyl)-4-phenylcyclopent-2-en-1-one |

| Friedel-Crafts Acylation | RCO⁺ | 3-(m-Acylphenyl)-4-phenylcyclopent-2-en-1-one |

Note: The products in this table represent the predicted major isomers based on the directing effects of the substituent.

Detailed Electrocyclization Mechanisms

The formation of the this compound ring system can be achieved through electrocyclic reactions, most notably the Nazarov cyclization.

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones from divinyl ketones mdpi.comwikipedia.org. The reaction proceeds through a 4π electrocyclic ring closure of a pentadienyl cation intermediate. In the context of this compound, a suitable precursor would be a 1,5-diphenyl-1,4-pentadien-3-one derivative.

The mechanism is initiated by the activation of the divinyl ketone with a Lewis acid or a protic acid, which coordinates to the carbonyl oxygen. This activation facilitates the formation of a pentadienyl cation. According to the Woodward-Hoffmann rules, the thermal 4π electrocyclization of this pentadienyl cation proceeds in a conrotatory fashion wikipedia.org. This conrotatory ring closure leads to the formation of a new carbon-carbon sigma bond and an oxyallyl cation intermediate.

Subsequent elimination of a proton from a carbon adjacent to the newly formed cation, followed by tautomerization of the resulting enol, yields the final cyclopentenone product. The regioselectivity of the proton elimination step can be influenced by the substitution pattern on the divinyl ketone precursor. For the synthesis of 2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one, the Nazarov cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) has been optimized mdpi.com.

The stereochemical outcome of the Nazarov cyclization is a direct consequence of the conrotatory nature of the key electrocyclization step. This mechanistic feature has been extensively studied and provides a high degree of stereocontrol in the synthesis of substituted cyclopentenones.

Ring Rearrangement Mechanisms

The vinylcyclopropane-cyclopentene rearrangement is a classic thermal isomerization that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene ring. This ring expansion is a key conceptual reaction relevant to the synthesis and potential isomerization pathways of substituted cyclopentenones derived from cyclopropane precursors. Experimental and computational studies have shown that the reaction can proceed through two primary, often competing, mechanistic pathways: a concerted, pericyclic process governed by orbital symmetry rules, or a stepwise mechanism involving diradical intermediates.

The concerted pathway is a thermally allowed acs.orgnih.gov-sigmatropic rearrangement. However, stereochemical studies often reveal a loss of stereointegrity that is inconsistent with a purely concerted mechanism. This has led to the widespread acceptance of a diradical pathway as the more dominant mechanism for many substrates.

In the diradical mechanism, the reaction is initiated by the homolytic cleavage of the weakest carbon-carbon bond in the cyclopropane ring, which is typically the bond adjacent to the vinyl group due to allylic stabilization. This cleavage results in the formation of a 1,5-diradical intermediate. This diradical is not a single species but can exist as multiple conformers. Internal rotation around the carbon-carbon single bonds within this diradical intermediate can occur, leading to scrambling of the initial stereochemistry. Subsequent ring closure of the appropriate diradical conformer then forms the five-membered cyclopentene ring. The formation of minor side products, such as 1,4-dienes, can also be explained through hydrogen-atom shifts within this diradical intermediate.

The balance between the concerted and diradical pathways is highly dependent on the substitution pattern of the vinylcyclopropane (B126155) substrate. Electron-donating or -accepting groups can influence the stability of the diradical intermediate and the transition states, thereby favoring one pathway over the other.

Computational chemistry has been instrumental in elucidating the complex potential energy surface of the vinylcyclopropane-cyclopentene rearrangement. Density Functional Theory (DFT) calculations, often using functionals like B3LYP, have been employed to map the mechanistic pathways, locate transition states, and analyze intrinsic reaction coordinates (IRCs).

These computational studies have largely supported the diradical mechanism. Calculations reveal that the process often begins by passing through a transition state that leads to a short-lived diradical intermediate existing in a shallow minimum on the potential energy surface. The structures along this pathway are characterized as having significant diradical character. The energy barrier for the initial ring-opening is the rate-determining step.

Intrinsic Reaction Coordinate (IRC) calculations, which trace the lowest energy path from a transition state down to reactants and products, confirm the connection between the ring-opening transition state and the diradical intermediate, and subsequently between the diradical and the final cyclopentene product. These calculations provide a detailed "movie" of the reaction, showing the geometric changes as the cyclopropane ring opens, the diradical forms and rotates, and the new five-membered ring closes.

Derivatization Chemistry and Transformations

The this compound scaffold possesses two primary sites for chemical modification: the α,β-unsaturated system (an enone) and the ketone carbonyl group. These functionalities allow for a range of derivatization reactions with common nucleophilic reagents.

Reactions with Cyclic Secondary Amines: Cyclic secondary amines, such as pyrrolidine (B122466) or piperidine, are common nucleophiles that react with α,β-unsaturated carbonyl compounds via a conjugate addition mechanism, also known as the aza-Michael addition. In this reaction, the amine attacks the electrophilic β-carbon of the enone system. This process is generally reversible and base-catalyzed. The reaction of this compound with a cyclic amine like pyrrolidine would initially form a zwitterionic intermediate, which then undergoes proton transfer to yield an enolate. Subsequent protonation of the enolate gives the final 1,4-adduct, a 3-(pyrrolidin-1-yl)-3,4-diphenylcyclopentan-1-one. Due to the creation of a new stereocenter at the β-carbon, a mixture of diastereomers can be formed. Asymmetric versions of this reaction, using chiral catalysts, are a cornerstone of modern organic synthesis for creating stereodefined products.

Reactions with Phosphorus Reagents: Phosphorus reagents offer versatile transformations of the ketone functionality. The most prominent of these is the Wittig reaction , which converts a ketone into an alkene. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), typically prepared by deprotonating a phosphonium salt with a strong base. The reaction of this compound with a simple ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene (B1212753) group, yielding 1-methylene-3,4-diphenylcyclopent-2-ene. The mechanism proceeds via a [2+2] cycloaddition between the ylide and the ketone to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.

Triphenylphosphine itself can also act as a nucleophilic catalyst in various transformations. For instance, it can initiate multicomponent reactions. A three-component reaction between triphenylphosphine, an activated alkyne (like dialkyl acetylenedicarboxylates), and a CH-acid can lead to the formation of highly functionalized cyclopentene derivatives through a cascade of zwitterion formation, protonation, and intramolecular Wittig-type cyclization.

The table below outlines the expected products from these derivatization reactions.

| Reagent | Reaction Type | Functional Group Targeted | Expected Product |

| Pyrrolidine | Aza-Michael Addition | α,β-Unsaturated System | 3-(Pyrrolidin-1-yl)-3,4-diphenylcyclopentan-1-one |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Reaction | Ketone Carbonyl | 1-Methylene-3,4-diphenylcyclopent-2-ene |

| Triphenylphosphine (as catalyst/reagent) | Multicomponent Reaction | Ketone / Enone system | Densely functionalized cyclopentene derivatives |

The carbon-carbon double bond within the enone system of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. Nitrilimines, which are transient 1,3-dipoles, are excellent reaction partners for this purpose.

Nitrilimines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides using a base like triethylamine. Once formed, the nitrilimine rapidly undergoes a [3+2] cycloaddition with the alkene double bond of the cyclopentenone. This concerted, pericyclic reaction leads to the formation of a five-membered heterocyclic ring fused to the cyclopentane (B165970) core. The product of the reaction between a nitrilimine (e.g., C-phenyl-N-phenylnitrilimine) and this compound is a pyrazoline-fused cyclopentanone (B42830) derivative. Specifically, it would be a tetraphenyl-substituted hexahydropyrrolo[1,2-b]pyrazol-2-one.

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. Typically, the reaction is highly regioselective. The reaction is also stereospecific, with the stereochemistry of the alkene being retained in the cycloadduct. Since the cycloaddition creates new stereocenters, a mixture of diastereomers is possible, depending on the facial selectivity of the approach of the nitrilimine to the cyclopentenone ring. These pyrazoline products can sometimes undergo further transformations, such as oxidation to the more stable pyrazole (B372694) ring system or other rearrangements depending on the reaction conditions and substituents.

The general scheme for this cycloaddition is presented below:

| Dipolarophile | 1,3-Dipole (precursor) | Base | Product Class |

| This compound | N-Aryl-C-arylhydrazonoyl halide | Triethylamine (Et₃N) | Pyrazoline-fused cyclopentanone |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an invaluable tool in organic chemistry for studying the electronic structure of molecules and elucidating reaction mechanisms. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other properties, offering a detailed understanding of chemical transformations. nih.gov

DFT calculations are frequently employed to map the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway. This is achieved by calculating the energy barriers (activation energies) associated with different proposed mechanisms.

For instance, in reactions forming cyclopentenone scaffolds, such as the Nazarov cyclization, DFT has been used to understand the energetics of the key 4π-electrocyclization step. A study on the copper(II)-mediated Nazarov cyclization of 1,4-dien-3-ones to functionalized cyclopentenones utilized DFT computations to model the reaction. The calculations revealed the free energy of activation (ΔG‡) for the conrotatory 4π electrocyclization to be approximately 19.0 kcal/mol. nih.gov This step leads to the formation of a five-membered ring intermediate. nih.gov

Subsequent rearrangements, such as nih.govacs.org-migrations, also have their energy barriers calculated to predict product distributions. In the studied system, a nih.govacs.org-phenyl shift was found to be much more favorable than a nih.govacs.org-methyl shift, with a significantly lower activation barrier. nih.gov Such computational insights are critical for understanding and predicting the outcomes of complex organic reactions.

In the context of synthesizing substituted cyclopentenones, DFT calculations can help elucidate the chemoselectivity of reactions. For example, in a Hantzsch-like reaction that can produce both 1,4-dihydropyridine (B1200194) and 1,2-dihydropyridine derivatives, DFT calculations at the M062X/def2TZVP//B3LYP-D3/def-SVP level were used to calculate the energy barriers of intermediates. rsc.org These calculations showed that the reaction energy barriers and the stability of key intermediates are the determining factors for the observed chemoselectivity. rsc.org

Table 1: Representative DFT-Calculated Energy Barriers in Cyclopentenone Synthesis

| Reaction Step | System | Computational Level | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| 4π Electrocyclization | Copper-catalyzed Nazarov Cyclization | DFT | 19.0 | nih.gov |

| nih.govacs.org-Phenyl Shift | Copper-catalyzed Nazarov Cyclization | DFT | Lower than methyl shift | nih.gov |

| Intermediate Transformation | Hantzsch-like Dihydropyridine Synthesis | M062X/def2TZVP//B3LYP-D3/def-SVP | Varies, determines selectivity | rsc.org |

The stereochemical outcome of a reaction is determined by the relative energies of the transition states leading to different stereoisomers. DFT calculations can accurately predict these energy differences, thus forecasting the stereoselectivity of a reaction.

In the synthesis of highly substituted cyclopentanes, a transition state model based on the minimization of allylic strain (A1,3-interactions) was proposed to explain the observed high stereoselectivity. nih.gov Such models, often supported by DFT calculations, consider the steric and electronic interactions in the transition state to predict the favored stereochemical pathway. For example, in gold(I)-catalyzed rearrangements of 1-ethynyl-2-propenyl pivaloates to form cyclopentenones, the excellent chirality transfer observed is explained by a transition state model where the leaving group occupies a position orthogonal to the plane of the olefin to minimize steric hindrance. acs.org

Computational methods are also essential for determining the absolute configuration of chiral molecules. By comparing experimentally measured data, such as optical rotation or circular dichroism spectra, with the values computed for different stereoisomers using DFT, the correct absolute configuration can be assigned. frontiersin.orgwiley.com This combined experimental and computational approach is a powerful tool in stereochemical analysis. wiley.com

Furthermore, DFT is used to study the conformational preferences of molecules. For complex structures with multiple rotatable bonds, computational searches can identify the most stable conformers and the energy barriers between them. frontiersin.org This is crucial as the reactivity and spectroscopic properties of a molecule can be highly dependent on its conformation.

Molecular Mechanics Calculations for Structural Conformation

Molecular mechanics is a computational method that uses classical mechanics to model molecular systems. wikipedia.org It relies on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates. njit.edu This method is particularly well-suited for determining the equilibrium geometries and conformational landscapes of large molecules due to its computational efficiency compared to quantum mechanical methods. wikipedia.orgnih.gov

In the study of diphenylcyclopentenone derivatives, molecular mechanics has been used to confirm the structures of synthesized compounds. For instance, the structures of 2(5)-alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones, formed from the reaction of benzil (B1666583) with aliphatic ketones, were confirmed using molecular mechanics calculations in conjunction with ¹H NMR spectroscopy. researchgate.net

The primary application of molecular mechanics in this context is energy minimization, where algorithms are used to find the molecular structure corresponding to a local or global energy minimum. wikipedia.org These energy minima represent the stable conformers of the molecule. For a molecule like 3,4-diphenylcyclopent-2-en-1-one, molecular mechanics can predict the preferred orientation of the two phenyl groups relative to the cyclopentenone ring, considering steric hindrance and van der Waals interactions. The puckering of the five-membered ring can also be investigated. researchgate.net

Table 2: Applications of Molecular Mechanics

| Application | Description | Relevance to this compound |

| Energy Minimization | Finding the lowest energy conformation (structure) of a molecule. | Determining the most stable arrangement of the phenyl groups and the cyclopentenone ring. |

| Conformational Search | Identifying all stable conformers and the energy barriers between them. | Understanding the flexibility of the molecule and the relative populations of different conformers. |

| Structural Confirmation | Comparing calculated structures with experimental data (e.g., X-ray crystallography). | Validating the proposed chemical structure. |

Computational Modeling of Reaction Intermediates and Transition State Structures

The detailed characterization of reaction intermediates and transition states is fundamental to understanding reaction mechanisms. Computational modeling provides a means to visualize and analyze these transient species, which are often too short-lived to be observed experimentally.

DFT calculations are the primary tool for modeling these structures. In the synthesis of cyclopentenones via nickel-catalyzed three-component cycloadditions, computational investigations identified several possible reaction pathways, including "aldol-first" and "ketene-first" mechanisms. nih.gov By calculating the potential energy profile, researchers could determine the most likely mechanism, which involved the formation of a five-membered metallacycle intermediate. nih.gov The geometries of the transition states for key steps, such as phenoxide extrusion and isomerization to a seven-membered metallacycle, were optimized, and their relative energies were compared to predict the reaction outcome. nih.gov

In the context of the Nazarov cyclization, DFT calculations have been used to locate the transition state for the 4π electrocyclization and subsequent Wagner-Meerwein rearrangements. nih.gov These calculations provide detailed geometric information about the transition state, such as the lengths of the forming and breaking bonds, which can be used to understand the degree of synchronicity of the reaction. For example, a stepwise mechanism involving a zwitterionic or diradical intermediate would have a distinctly different transition state structure compared to a concerted pericyclic reaction.

The study of such intermediates and transition states is not limited to energy calculations. Analysis of the electronic structure of these species, for example through Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution and orbital interactions that drive the reaction.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization of Reaction Products and Intermediates

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of 3,4-Diphenylcyclopent-2-en-1-one with high accuracy. For the parent compound, a molecular ion peak ([M+H]⁺) at an m/z of 234.1045 is consistent with the molecular formula C₁₇H₁₄O. vulcanchem.com

In addition to the molecular weight, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and substructures. For derivatives, such as those synthesized from oxotriphenylhexanoates, HRMS is used to confirm the expected molecular formula. For example, a derivative with the formula C₂₆H₂₅O₂ showed a calculated [M+H]⁺ peak at m/z 369.1849, which was in close agreement with the experimentally found value of 369.1862. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent and diagnostic absorption band is that of the α,β-unsaturated ketone. This C=O stretching vibration typically appears as a strong band in the region of 1680 cm⁻¹. vulcanchem.com The exact position of this band can be influenced by the conjugation with the phenyl groups and the double bond.

Other characteristic absorptions include those for the C=C stretching of the double bond within the cyclopentenone ring and the aromatic rings, which are expected in the 1600-1450 cm⁻¹ region. vscht.cz The C-H stretching vibrations of the aromatic and aliphatic protons are also observable, typically above and below 3000 cm⁻¹, respectively. vscht.cz For a derivative like (2Z)-2-[Hydroxy(phenyl)methylidene]-3,4-diphenylcyclopentan-1-one, the IR spectrum would also show a broad absorption band corresponding to the O-H stretch of the enol group. nih.gov

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. uol.defzu.cz This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy. uhu-ciqso.es For a molecule like this compound, a single crystal X-ray structure would unambiguously confirm the connectivity of the atoms and reveal the conformation of the cyclopentenone ring and the relative orientation of the two phenyl substituents.

While a specific crystal structure for the parent this compound is not detailed in the provided context, the structure of a related derivative, 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one, has been determined. researchgate.net The analysis of this derivative revealed two molecules with slightly different conformations in the asymmetric unit. researchgate.net The five-membered ring makes dihedral angles of 84.80(12)° and 73.00(12)° with the phenyl rings in one molecule, and 81.20(13)° and 71.36(12)° in the other. researchgate.net This type of detailed structural information is invaluable for understanding intermolecular interactions in the solid state and for providing a basis for computational modeling studies.

Determination of Absolute and Relative Stereochemistry of Cyclopentenone Derivatives

The determination of stereochemistry in cyclopentenone derivatives, which often possess multiple chiral centers, requires sophisticated analytical techniques. The relative arrangement of substituents can be established using Nuclear Magnetic Resonance (NMR) spectroscopy, while the absolute configuration is typically determined by chiroptical methods or X-ray crystallography of single crystals.

Relative Stereochemistry using NMR Spectroscopy:

Two-dimensional NMR techniques are powerful tools for elucidating the relative stereochemistry of diastereomers. longdom.org Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons. libretexts.orglibretexts.org For instance, in rigid or semi-rigid cyclopentenone rings, the presence or absence of a NOESY cross-peak between specific protons can define their cis or trans relationship. The analysis of coupling constants (³J-values) in high-resolution ¹H NMR spectra can also provide valuable information about the dihedral angles between adjacent protons, further aiding in the assignment of relative stereochemistry. thieme-connect.de In some cases, comparing the ¹³C NMR chemical shifts with computationally predicted values for different stereoisomers can also help in assigning the correct relative configuration. frontiersin.org

Absolute Stereochemistry using Chiroptical Methods and X-ray Crystallography:

For chiral cyclopentenone derivatives, determining the absolute configuration is crucial. Electronic Circular Dichroism (ECD) spectroscopy is a primary chiroptical method used for this purpose. nih.govrsc.org The experimental ECD spectrum of a chiral molecule is compared with the theoretically calculated spectrum for a specific enantiomer (e.g., the R or S configuration at a given stereocenter). nih.govnih.gov A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nih.gov This method is particularly valuable when single crystals suitable for X-ray diffraction are not available.

When suitable crystals can be grown, single-crystal X-ray crystallography is the most definitive method for determining both the relative and absolute stereochemistry of a chiral compound. jst.go.jp By solving the crystal structure, the precise three-dimensional arrangement of all atoms in the molecule can be determined. For absolute configuration, the analysis of anomalous dispersion data (Bijvoet pairs) is employed. iucr.org The synthesis of derivatives with a known stereocenter, such as esters of Mosher's acid, can also be used in conjunction with NMR or X-ray crystallography to determine the absolute configuration of the parent molecule. jst.go.jpiucr.org

Elucidation of Molecular Conformations and Crystal Packing Features (e.g., Dihedral Angles, Hydrogen Bonding, Weak Intermolecular Interactions)

The asymmetric unit of 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one contains two molecules with slightly different conformations, highlighting the molecule's conformational flexibility. researchgate.netnih.gov The five-membered cyclopentenone ring in both molecules is nearly planar. researchgate.net

Dihedral Angles:

The orientation of the phenyl substituents relative to each other and to the cyclopentenone core is a key conformational feature. In the crystal structure of 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one, the two phenyl rings are significantly twisted with respect to each other. researchgate.netnih.gov The dihedral angles between the various rings provide a quantitative measure of this twisting.

| Parameter | Molecule 1 (°) | Molecule 2 (°) |

|---|---|---|

| Dihedral Angle between Phenyl Ring A and Phenyl Ring B | 84.98 (11) | 86.74 (11) |

| Dihedral Angle between Phenyl Ring A and Cyclopentenone Ring C | 84.80 (12) | 81.20 (13) |

| Dihedral Angle between Phenyl Ring B and Cyclopentenone Ring C | 73.00 (12) | 71.36 (12) |

Table 1: Selected Dihedral Angles in the two independent molecules of 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one. researchgate.netnih.gov (Data sourced from crystallographic information file).

Hydrogen Bonding and Weak Intermolecular Interactions:

The crystal packing of 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one is stabilized by a network of intermolecular interactions. The most significant of these are the O—H⋯O hydrogen bonds formed between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule. researchgate.netnih.gov These interactions link the molecules into chains that extend through the crystal lattice. researchgate.netnih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| O1—H1A···O2 | 0.82 | 1.97 | 2.783 (4) | 171 |

| O3—H3A···O4 | 0.82 | 1.97 | 2.781 (4) | 170 |

Table 2: Hydrogen Bond Geometry for 4-Hydroxy-2-methyl-3,4-diphenylcyclopent-2-en-1-one. researchgate.net (Data sourced from crystallographic information file).

Applications in Advanced Organic Synthesis

Precursors for Complex Molecular Architectures

The rigid structure and functional handles of 3,4-diphenylcyclopent-2-en-1-one make it an ideal starting point for synthesizing intricate molecules, including those with significant biological relevance such as steroidal nuclei and complex bicyclic systems.

Steroids are a critical class of molecules with diverse biological functions. mdpi.com The chemical modification of core structures is a primary method for creating novel, biologically active compounds. mdpi.com The cyclopentane (B165970) ring is a fundamental component of the steroidal nucleus, forming the D-ring of the characteristic tetracyclic system. Consequently, cyclopentenone derivatives are valuable synthons for constructing this portion of the steroid backbone.

Derivatization strategies are essential for transforming simple precursors into complex steroid hormones. nih.gov Methods such as annulation reactions, where new rings are fused onto the existing cyclopentenone core, are employed to build the complete steroidal framework. The reactivity of the ketone and the double bond in the cyclopentenone ring allows for a variety of chemical transformations crucial for elaborating the final structure. For instance, reactions can be designed to introduce specific functional groups or to control the stereochemistry at various centers, which is critical for biological activity.

Table 1: Derivatization Strategies for Steroid Synthesis

| Reaction Type | Reagents/Conditions | Purpose in Steroid Synthesis |

|---|---|---|

| Annulation | Base or acid catalysis, various coupling partners | Construction of adjacent rings (e.g., C-ring) onto the D-ring precursor. |

| Carbonyl Derivatization | Methoxyamine, Dansyl chloride | Modification of the ketone for analytical purposes or as a handle for further reactions. nih.gov |

| Conjugate Addition | Michael donors (e.g., enamines, organocuprates) | Introduction of side chains or building blocks at the C4 position. |

Fused bicyclic systems, particularly bicyclo[2.2.2]octenes, are valuable scaffolds in medicinal chemistry due to their rigid, three-dimensional structure. nih.govresearchgate.netnih.gov These frameworks can serve as starting points for developing therapeutic agents. nih.gov The Diels-Alder reaction is a powerful and common method for synthesizing the bicyclo[2.2.2]octene core. nih.gov

In this context, cyclopentenone derivatives can function as dienophiles in [4+2] cycloaddition reactions. Specifically, a derivative such as 4-hydroxy-3,4-diphenylcyclopent-2-en-1-one has been identified as a potential reactant in pathways leading to these bicyclic systems. nih.gov The reaction involves the cycloaddition of a diene to the double bond of the cyclopentenone ring, establishing the characteristic bridged structure of the bicyclo[2.2.2]octene system in a single, often stereocontrolled, step. The resulting adducts can be further functionalized, making them versatile intermediates in drug discovery. researchgate.netnih.gov

Table 2: Synthesis of Fused Bicyclo[2.2.2]octenes

| Reactant A (Diene) | Reactant B (Dienophile) | Reaction Type | Product Scaffold |

|---|---|---|---|

| 2H-pyran-2-ones | Maleic anhydride | Diels-Alder [4+2] Cycloaddition | Fused Bicyclo[2.2.2]octenes |

Chiral Pool Synthesis and Asymmetric Transformations

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical chemistry. Chiral cyclopentenones are highly valuable building blocks found in numerous biologically active natural products. nih.gov Developing methods to access enantiomerically pure versions of substituted cyclopentenones like this compound is therefore a significant area of research.

Significant progress has been made in the enantioselective synthesis of chiral cyclopent-2-enones. nih.govnih.gov One prominent method involves the nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. nih.govworktribe.com This reaction, catalyzed by a chiral phosphinooxazoline/nickel complex, proceeds in good yields and with high enantioselectivities. nih.gov The process is facilitated by the reversible E/Z isomerization of an intermediate alkenylnickel species, which allows for the cyclization to occur. nih.govnih.gov This methodology enables the creation of cyclopentenones containing a fully substituted alkene and a quaternary stereocenter, structures that are otherwise challenging to synthesize. nih.gov

Table 3: Enantioselective Synthesis of Chiral Cyclopent-2-enones

| Catalyst System | Reaction Type | Starting Materials | Typical Yield | Typical Enantiomeric Excess (ee) |

|---|

Achieving control over diastereoselectivity is crucial when creating multiple stereocenters in a single molecule. Annulation and cyclization reactions involving cyclopentenone precursors often generate complex cyclic systems where the relative orientation of substituents is critical.

The Nazarov cyclization is a classic method for synthesizing cyclopentenones, and modern variations allow for diastereoselective control. mdpi.com For example, the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455), a close analogue of the precursors to diphenylcyclopentenone, can be optimized to produce high percentages of the cis diastereomer. mdpi.com The choice of reaction medium, such as deep eutectic solvents, and reaction conditions like temperature and time, has a strong influence on the diastereomeric outcome. mdpi.com Similarly, Michael-aldol domino reactions can be used to construct highly functionalized cyclohexanones from trisubstituted Michael acceptors with excellent diastereoselectivity, often yielding a single diastereomer. nih.gov This level of control is driven by Curtin-Hammett kinetics, where a rapid equilibrium between intermediates is followed by a stereoselective, irreversible cyclization step. nih.gov

Table 4: Diastereoselective Cyclization and Annulation Reactions

| Reaction Name | Substrate Type | Key Conditions | Product Type | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Nazarov Cyclization | Divinyl Ketone | Deep Eutectic Solvent (TPMPBr/Acetic Acid), 25 °C | cis-Cyclopentenone | Up to 77% cis mdpi.com |

Participation in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single pot to form a complex product, incorporating atoms from all starting materials. beilstein-journals.org These reactions are valued for their high atom economy, convergence, and ability to rapidly generate molecular diversity. beilstein-journals.org Cascade reactions involve a sequence of intramolecular transformations, where the formation of one bond triggers the next.

The enone functionality within this compound makes it an excellent substrate for such reactions. The electrophilic β-carbon and the carbonyl group can participate in a variety of bond-forming events. For instance, MCRs can be designed where a nucleophile adds to the double bond (a Michael addition), and the resulting enolate is then trapped by an electrophile in the same pot. rsc.org Such strategies allow for the rapid construction of highly substituted cyclopentane or cyclopentene (B43876) derivatives in a single operation. rsc.org These reactions are powerful tools for building complex molecular libraries for drug discovery and materials science.

Table 5: Examples of Multi-Component and Cascade Reaction Types

| Reaction Type | Key Reactants | Resulting Scaffold | Key Features |

|---|---|---|---|

| Biginelli-Passerini Sequence | Aldehyde, β-ketoester, Urea, Isocyanide, Carboxylic acid | Dihydropyrimidone-α-acyloxycarboxamide | Sequential MCRs to build highly functionalized heterocycles. beilstein-journals.org |

| Phosphine-Catalyzed MCR | Phosphine, Enynedioate, Benzylidene malononitrile | Highly substituted cyclopentenes | Forms a phosphorus ylide moiety with high diastereoselectivity. rsc.org |

| Cascade Michael-Aldol | Enones and Michael donors | Polyfunctional Cyclohexanones | A domino reaction that creates multiple contiguous stereocenters. nih.gov |

Synthetic Utility in Functionalized Cyclopentane Derivative Production

The strategic placement of functional groups within the this compound framework provides a platform for the regio- and stereoselective synthesis of polysubstituted cyclopentanes. Key to its utility is the ability to undergo conjugate additions, cycloadditions, and reduction reactions, each providing a distinct avenue to novel cyclopentane structures.

One of the primary applications of this compound is in Michael addition reactions . As a Michael acceptor, it readily reacts with a variety of nucleophiles, known as Michael donors, at the β-carbon of the enone system. This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the introduction of diverse functional groups at the 5-position of the cyclopentanone (B42830) ring. The stereochemical outcome of these additions can often be controlled, allowing for the diastereoselective synthesis of substituted cyclopentanones.

Furthermore, tandem reaction sequences commencing with a Michael addition have been developed to construct highly functionalized cyclopentane systems in a single synthetic operation. For instance, a tandem Michael addition/radical cyclization/oxygenation strategy allows for the assembly of densely functionalized cyclopentane derivatives with the formation of multiple stereocenters. nih.gov Although not specifically detailing the use of this compound, this methodology highlights a powerful approach for which it is a suitable substrate. Similarly, catalytic enantio- and diastereoselective double Michael additions have been employed to synthesize highly functionalized chiral cyclopentanes, a strategy that could be adapted for derivatives of this compound. nih.gov

Cycloaddition reactions represent another powerful tool for elaborating the structure of this compound. The double bond within the cyclopentenone ring can participate as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of fused or bridged bicyclic systems containing a functionalized cyclopentane core.

The carbonyl group and the double bond of this compound are also susceptible to reduction reactions . Catalytic hydrogenation or the use of reducing agents can selectively reduce the double bond to afford 3,4-diphenylcyclopentanone, or reduce both the double bond and the carbonyl group to yield 3,4-diphenylcyclopentanol. These reduction products serve as valuable intermediates for further functionalization.

The following table summarizes some of the key transformations of this compound leading to functionalized cyclopentane derivatives, based on established synthetic methodologies for α,β-unsaturated ketones.

| Reaction Type | Reagents and Conditions | Product Type | Potential Functionalization |

| Michael Addition | Nucleophiles (e.g., enolates, organocuprates, amines, thiols) in the presence of a base or catalyst. | 3,4-Diphenyl-5-substituted-cyclopentan-1-one | Introduction of a wide range of alkyl, aryl, or heteroatomic substituents at the C-5 position. |

| Catalytic Hydrogenation | H₂, Pd/C | 3,4-Diphenylcyclopentan-1-one | Saturation of the carbon-carbon double bond, providing a scaffold for further stereoselective modifications. |

| Luche Reduction | CeCl₃·7H₂O, NaBH₄ | 3,4-Diphenylcyclopent-2-en-1-ol | Selective 1,2-reduction of the carbonyl group to a hydroxyl group while preserving the double bond. |

| Diels-Alder Reaction | Dienes (e.g., butadiene, cyclopentadiene) with thermal or Lewis acid catalysis. | Fused or bridged bicyclic systems | Construction of complex polycyclic frameworks containing a cyclopentane ring. |

Q & A

Q. How is this compound utilized in designing novel bicyclic scaffolds?

- Methodological Answer :

Employ Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclo[2.2.2]octene derivatives.

Monitor regioselectivity using NMR and X-ray crystallography.

Optimize conditions (e.g., Lewis acid catalysts) for high diastereomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.